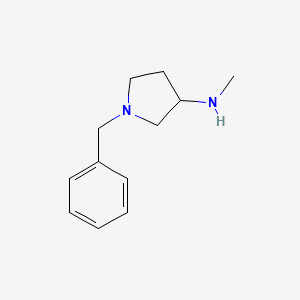

1-Benzyl-3-(methylamino)pyrrolidine

描述

Overview of Pyrrolidine-Containing Scaffolds in Chemical Synthesis

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and organic synthesis. researchgate.netnih.gov This scaffold is prevalent in a vast array of natural products, bioactive molecules, and alkaloids, attributing to its versatile properties. researchgate.netmdpi.com The significance of pyrrolidine scaffolds is amplified by several key features:

Three-Dimensionality: The non-planar nature of the saturated pyrrolidine ring allows for the exploration of three-dimensional chemical space, a desirable trait in modern drug design for achieving target selectivity. researchgate.net This phenomenon, known as "pseudorotation," contributes to the stereochemistry of a molecule. researchgate.net

Chirality: Pyrrolidine rings can possess multiple stereogenic centers, leading to a variety of stereoisomers. This is particularly valuable in the development of chiral drugs, where different enantiomers can exhibit distinct biological activities. nih.gov

Synthetic Versatility: The pyrrolidine nucleus is a versatile building block. The nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, influencing interactions with biological targets. pharmablock.com Furthermore, pyrrolidine and its derivatives are widely employed as ligands for transition metals, organocatalysts, and effective chiral controllers in asymmetric synthesis. researchgate.netnih.gov

The development of robust and flexible chemical methods to synthesize strategically substituted pyrrolidines is an ongoing area of research, aiming to expand the diversity of fragment collections for drug discovery. nih.gov

Significance of 1-Benzyl-3-(methylamino)pyrrolidine as a Research Compound

This compound is a versatile compound with considerable applications in the pharmaceutical and chemical research sectors. chemimpex.com Its unique structure, featuring a pyrrolidine ring with a benzyl (B1604629) group on the nitrogen and a methylamino group at the 3-position, makes it a valuable intermediate and building block. chemimpex.comchemimpex.com

The significance of this compound in research is multifaceted:

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents. chemimpex.com It is particularly noted for its role in the development of new psychoactive substances and medications targeting neurological disorders. chemimpex.comchemimpex.com

Neuroscience Research: Due to its structural characteristics, this compound is utilized in studies of neurotransmitter systems. chemimpex.comchemimpex.com This research helps in understanding conditions like depression and anxiety and the mechanisms of drugs that affect mood and cognition. chemimpex.comchemimpex.com

Organic Synthesis: In the realm of organic chemistry, it is employed as a chiral building block. chemimpex.comtcichemicals.com Its stability and reactivity are advantageous in asymmetric synthesis processes. chemimpex.com

Analytical Chemistry: The compound is used as a standard in chromatographic techniques, aiding in the precise analysis of complex chemical mixtures. chemimpex.comchemimpex.com

The chiral nature of this compound, specifically in its (3S)-(+)- and (3R)-(-)-enantiomeric forms, is particularly important as it allows for the synthesis of stereochemically defined molecules, which is critical for interacting with specific biological targets. chemimpex.com

Historical Context of Pyrrolidine Derivatives in Drug Discovery

The pyrrolidine nucleus is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The journey of pyrrolidine derivatives in drug discovery has been long and fruitful.

A landmark moment came in the early 1970s with the isolation of teprotide, a nonapeptide from the venom of the Brazilian pit viper. pharmablock.com Teprotide, which contains a proline (a pyrrolidine-2-carboxylic acid) moiety, was instrumental in the development of the first ACE inhibitors, including captopril, which was approved in 1980. pharmablock.com This paved the way for a new class of antihypertensive drugs.

Over the decades, the pyrrolidine scaffold has been incorporated into drugs for a wide range of diseases. Research has demonstrated the diverse biological activities of pyrrolidine derivatives, including:

Antimicrobial nih.govfrontiersin.org

Antiviral nih.govfrontiersin.org

Anticancer nih.govfrontiersin.org

Anti-inflammatory nih.govfrontiersin.org

Anticonvulsant nih.govfrontiersin.org

The enduring presence of the pyrrolidine ring in drug discovery highlights its success as a pharmacophore that can be modified to enhance potency, selectivity, and pharmacokinetic properties. pharmablock.com

Scope and Objectives of Research on this compound

Research involving this compound is primarily focused on its application as a building block for novel therapeutic agents. chemimpex.com The overarching goal is to leverage its unique structural and chiral properties to synthesize more complex molecules with specific biological functions.

The key objectives of this research include:

Development of Novel Therapeutics: The primary objective is to use this compound as a starting material or key intermediate in the synthesis of new drugs, particularly those aimed at the central nervous system. chemimpex.comchemimpex.com Its ability to potentially cross the blood-brain barrier makes it an attractive scaffold for such applications. chemimpex.com

Modulation of Neurotransmitter Systems: A specific aim is to create derivatives that can modulate the activity of neurotransmitter systems. chemimpex.com This could lead to new treatments for a variety of neurological and psychiatric disorders. chemimpex.com

Asymmetric Synthesis: Researchers utilize the chirality of this compound to control the stereochemistry of chemical reactions. chemimpex.com This is crucial for producing enantiomerically pure compounds, which often have improved efficacy and reduced side effects.

Structure-Activity Relationship (SAR) Studies: The compound and its derivatives are used in SAR studies to understand how specific structural modifications influence biological activity. This knowledge guides the design of more potent and selective drug candidates.

In essence, the research scope for this compound is centered on its exploitation as a versatile chemical tool for the creation of new and improved pharmaceuticals.

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-N-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAYAIWNQQWSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549453 | |

| Record name | 1-Benzyl-N-methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96568-35-3 | |

| Record name | 1-Benzyl-N-methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-N-methylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 3 Methylamino Pyrrolidine and Its Enantiomers

Racemic Synthesis Approaches

Racemic 1-benzyl-3-(methylamino)pyrrolidine can be synthesized through several pathways, often involving the construction of the pyrrolidine (B122466) ring followed by the introduction of the methylamino group, or vice versa.

General Synthetic Pathways to 3-Aminopyrrolidines

The synthesis of 3-aminopyrrolidines is a well-established field, providing a foundation for the preparation of N-substituted derivatives like this compound. These general methods often serve as the initial steps in a multi-step synthesis. A common strategy involves the cyclization of appropriate linear precursors. For instance, dielectrophiles can be reacted with a primary amine to form the pyrrolidine ring. Another approach is the manipulation of functional groups on a pre-existing pyrrolidine scaffold. The Curtius rearrangement of appropriate acylhydrazides has been shown to be a key step in the rapid, multi-gram scale synthesis of 1-benzyl-3-aminopyrrolidine. researchgate.net

Specific Reaction Sequences for this compound

A direct and efficient method for the synthesis of this compound is the reductive amination of 1-benzyl-3-pyrrolidinone (B141626). This one-pot reaction involves the condensation of the ketone with methylamine (B109427) to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting ketone. A patent for a similar transformation on a piperidine (B6355638) ring suggests that titanium(IV) isopropoxide can be used as a Lewis acid to facilitate the imine formation before reduction with sodium borohydride (B1222165). google.com

| Starting Material | Reagents | Product | Notes |

| 1-Benzyl-3-pyrrolidinone | 1. Methylamine2. Sodium triacetoxyborohydride | This compound | A standard and mild reductive amination protocol. |

| 1-Benzyl-3-pyrrolidinone | 1. Methylamine, Titanium(IV) isopropoxide2. Sodium borohydride | This compound | Use of a Lewis acid can promote imine formation. google.com |

The synthesis of the key precursor, 1-benzyl-3-pyrrolidinone, is crucial for the reductive amination strategy. A patented method describes its preparation starting from benzylamine (B48309) and ethyl acrylate. The initial Michael addition is followed by a Dieckmann condensation to form the pyrrolidinone ring, which is then decarboxylated to yield 1-benzyl-3-pyrrolidinone. google.com Once this precursor is obtained, it can be converted to this compound as described in the reductive amination section.

A versatile multi-step synthesis begins with the commercially available 1-benzyl-3-aminopyrrolidine. This primary amine can be methylated to afford the desired N-methylated product. This methylation can be achieved through various methods, including reductive amination with formaldehyde (B43269) and a reducing agent like sodium borohydride or formic acid (Eschweiler-Clarke reaction).

Another multi-step approach starts from readily available materials to first construct the 1-benzyl-3-aminopyrrolidine core. A reported aqueous-based synthesis utilizes a Curtius rearrangement of a corresponding acyl hydrazide to produce 1-benzyl-3-aminopyrrolidine in good yield. researchgate.net This intermediate can then be methylated as described above to yield the final product.

Asymmetric Synthesis of Chiral this compound

The synthesis of enantiomerically pure (R)- or (S)-1-benzyl-3-(methylamino)pyrrolidine is of significant interest for applications where specific stereochemistry is required. chemimpex.com This can be achieved either by resolution of a racemic mixture or by direct asymmetric synthesis.

A common method for obtaining the chiral enantiomers of 1-benzyl-3-aminopyrrolidine, a direct precursor, is through chemical resolution. A patent describes the use of tartaric acid derivatives to form diastereomeric salts with racemic 1-benzyl-3-aminopyrrolidine. google.com These salts, having different solubilities, can be separated by crystallization. Subsequent treatment with a base liberates the respective pure enantiomers of 1-benzyl-3-aminopyrrolidine with high optical purity. These chiral primary amines can then be selectively methylated to produce the corresponding (R)- or (S)-1-benzyl-3-(methylamino)pyrrolidine.

Direct asymmetric synthesis of chiral pyrrolidines is an active area of research. mdpi.comacs.org While a direct asymmetric synthesis for this compound is not widely reported, methods for related chiral pyrrolidines suggest potential pathways. For instance, the asymmetric synthesis of (3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine has been achieved on a large scale using a Burgess-type transformation of a chiral cyclic sulfamate (B1201201) derived from inexpensive starting materials. acs.org Such strategies, which install chirality early in the synthetic sequence, could potentially be adapted for the synthesis of the target molecule.

| Precursor | Method | Chiral Product | Notes |

| Racemic 1-benzyl-3-aminopyrrolidine | Resolution with D- or L-tartaric acid derivatives | (R)- or (S)-1-benzyl-3-aminopyrrolidine | Separation of diastereomeric salts by crystallization. google.com |

| Chiral cyclic sulfamate | Burgess-type transformation | Chiral 3,4-disubstituted pyrrolidine | Demonstrates a scalable asymmetric route to a related structure. acs.org |

Enantioselective Catalysis in Pyrrolidine Synthesis

Enantioselective catalysis offers a powerful and atom-economical route to chiral pyrrolidines by directly creating the desired stereocenters. This approach avoids the need for resolving racemic mixtures, which inherently has a maximum theoretical yield of 50% for the desired enantiomer. wikipedia.org

One of the most effective methods for establishing chirality in pyrrolidine precursors is through asymmetric hydrogenation using chiral transition metal catalysts. The Ruthenium-BINAP (Ru-BINAP) complex is a well-established and highly efficient catalyst for a variety of asymmetric hydrogenations. niscpr.res.in

A relevant example is the diastereoselective hydrogenation of 3-acetyl-1-benzyl-2-pyrrolidinone. This reaction serves as a key step in the synthesis of related chiral 3-substituted pyrrolidine structures. The hydrogenation of the ketone functionality in the acetyl group creates a new chiral center. By using a chiral Ru-BINAP catalyst, the reaction proceeds with high diastereoselectivity, favoring the formation of one diastereomer over the other. For instance, using an optically active p-tolyl-BINAP ruthenium complex, (3S, 1'R)-1-benzyl-3-[(1'-hydroxy)ethyl]-2-pyrrolidinone can be produced with high selectivity. This chiral intermediate can then be further transformed through a sequence of reactions, including hydride reduction, mesylation, inversion amination, and de-benzylation, to yield the desired chiral pyrrolidine derivative. niscpr.res.in

The general efficiency of Ru-BINAP and related phosphine-based catalyst systems in the hydrogenation of various substrates, including ketones and alkenes, underscores their importance in asymmetric synthesis. niscpr.res.inchemimpex.com

Table 1: Catalyst Systems in Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Key Feature |

|---|---|---|

| Ru-BINAP complex | β-ketoesters, diketones | High enantioselectivity in hydrogenation. niscpr.res.in |

| Ru-DTBM-segphos | Pyridine-pyrroline alkenes | High efficiency and enantioselectivity under low H₂ pressure. |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.

Several strategies utilize chiral auxiliaries for the stereoselective synthesis of pyrrolidines:

Oppolzer's Chiral Sultam: This auxiliary can be used to direct asymmetric 1,3-dipolar cycloaddition reactions to construct the pyrrolidine ring with a high degree of stereocontrol. For example, in the synthesis of a key chiral pyrrolidine fragment of the drug Upadacitinib, an Oppolzer's chiral sultam-directed cycloaddition was employed. The steric hindrance from the auxiliary shields one face of the dipolarophile, forcing the dipole to approach from the less hindered face, thereby leading to the desired diastereomer as the major product. google.com

N-tert-Butanesulfinyl Group: The N-tert-butanesulfinyl group is another effective chiral auxiliary. In the synthesis of densely substituted pyrrolidines, it can be used in 1,3-dipolar cycloadditions between N-tert-butanesulfinylazadienes and azomethine ylides, yielding proline derivatives with high diastereoselectivity. wikipedia.org

C₂-symmetrical Pyrrolidines: Interestingly, chiral pyrrolidines themselves can serve as auxiliaries. C₂-symmetrical 2,5-disubstituted pyrrolidines have been widely used as chiral auxiliaries in a variety of chemical transformations. niscpr.res.in

The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. For instance, in one study, using Oppolzer's sultam gave high diastereoselectivity, whereas employing an Evans 4-phenyl-2-oxazolidinone auxiliary resulted in a significantly lower diastereomeric ratio for the same reaction. google.com

Resolution Techniques for Enantiopure this compound

When a chiral compound is synthesized as a racemic mixture, a resolution process is required to separate the two enantiomers.

A primary method for resolving amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by methods like fractional crystallization. wikipedia.org

For the resolution of a close analog, racemic 1-benzyl-3-aminopyrrolidine, tartaric acid is an effective resolving agent. sigmaaldrich.com The process involves:

Reacting racemic 1-benzyl-3-aminopyrrolidine with an enantiomer of tartaric acid (e.g., L-tartaric acid) in a suitable solvent like methanol (B129727) or ethanol.

The resulting diastereomeric salts exhibit different solubilities, causing one to preferentially crystallize out of the solution.

The crystallized salt is separated by filtration.

The pure enantiomer of the amine is recovered by neutralizing the salt with a base.

The other enantiomer can be recovered from the remaining filtrate (mother liquor). This method has been shown to produce enantiomers with high optical purity (>98%). sigmaaldrich.com

Another powerful strategy is kinetic resolution, particularly enzymatic resolution. This method relies on the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. For example, the enzymatic asymmetric reduction of the precursor 1-benzyl-3-pyrrolidinone yields enantiopure (R)- or (S)-1-benzyl-3-hydroxypyrrolidine. rsc.org This chiral alcohol is a key intermediate that can be converted to the desired chiral amine. Lipases are also commonly used in the kinetic resolution of racemic 3-hydroxypyrrolidines through enantioselective acetylation, where one enantiomer is acetylated much faster than the other, allowing for their separation. nih.gov

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Principle of Separation |

|---|---|---|

| Tartaric Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. wikipedia.orgsigmaaldrich.com |

| Camphorsulfonic Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. wikipedia.org |

| Di-p-toluoyl-L-tartaric acid (L-DPTTA) | Chiral Acid | Used for resolving intermediates in drug synthesis. chemicalbook.com |

Stereochemical Control in Pyrrolidine Ring Formation

Achieving the correct stereochemistry is paramount in the synthesis of biologically active molecules. The three-dimensional structure of the pyrrolidine ring can be controlled at various stages of the synthesis. researchgate.net

A common and effective strategy for obtaining an enantiomerically pure product is to begin with a chiral starting material, often referred to as the "chiral pool." tcichemicals.com By using a readily available, inexpensive, and enantiomerically pure natural product like an amino acid or a sugar, the chirality is already present in the starting framework and is carried through the synthetic sequence.

For the synthesis of chiral pyrrolidines, common starting materials include:

L-Alanine or D-Alanine: These amino acids can be used to synthesize each enantiomer of a substituted pyrrolidine. The synthesis begins with the reduction of the amino acid to the corresponding amino alcohol, followed by a series of transformations to build the pyrrolidine ring, effectively transferring the initial chirality of the amino acid to the final product. niscpr.res.in

Proline and 4-Hydroxyproline: These cyclic amino acids are widely used to introduce a pre-formed, optically pure pyrrolidine ring into a target molecule. tcichemicals.com

2,3-O-iso-propylidene-D-erythronolactol: This carbohydrate-derived starting material has been used to perform the synthesis of a new chiral pyrrolidine, demonstrating how chirality from sugars can be incorporated. nih.gov

This approach ensures the production of optically pure compounds with good yields, as it avoids the need for resolution or asymmetric catalysis steps later in the synthesis. tcichemicals.com

Beyond establishing the initial chiral centers, subsequent modifications to the pyrrolidine ring must also be performed with high stereocontrol to avoid the formation of unwanted diastereomers. Diastereoselective reactions are designed to selectively form one diastereomer out of several possibilities.

An example of such control is the diastereoselective intramolecular aminooxygenation of alkenes to form substituted pyrrolidines. In these copper-promoted reactions, the stereochemistry of substituents already present on the acyclic starting material can direct the formation of the new stereocenters during the cyclization. For instance, α-substituted 4-pentenyl sulfonamides preferentially form 2,5-cis-pyrrolidines with high selectivity (>20:1). The pre-existing stereocenter influences the conformation of the transition state, making one pathway of ring closure significantly more favorable.

Similarly, diastereocontrol can be achieved in C-H amination reactions. Iron dipyrrin (B1230570) complexes, for example, can catalyze the conversion of aliphatic azides into 2,5-disubstituted pyrrolidines with a preference for the syn diastereomer. The catalyst's structure can be modified to enhance this selectivity. These methods highlight how functional groups can be introduced onto a pre-existing pyrrolidine scaffold or formed during a diastereoselective cyclization event, providing access to complex and highly functionalized chiral pyrrolidines.

Synthesis of Analogs and Derivatives of this compound

The unique structure of this compound allows for a variety of modifications, leading to derivatives with potentially enhanced efficacy and specificity. researchgate.netchemimpex.com These synthetic alterations are central to medicinal chemistry efforts to explore the structure-activity relationships (SAR) of this class of compounds.

Modifications on the Pyrrolidine Ring

The pyrrolidine ring is a key feature of this compound, and its modification can significantly impact the compound's biological activity. Synthetic strategies have been developed to introduce a range of functional groups onto the pyrrolidine ring, as well as to construct the ring system from acyclic precursors with desired substitutions.

One common approach to modify the pyrrolidine ring is through the functionalization of a pre-existing pyrrolidine scaffold. For instance, 1-benzyl-3-pyrrolidinone can serve as a versatile intermediate. Its ketone functional group can be a handle for various transformations. A notable example is the enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone to yield enantiopure 1-benzyl-3-hydroxypyrrolidine, a valuable intermediate for various drugs.

Another strategy involves the introduction of substituents at various positions on the pyrrolidine ring. For example, 1-substituted-3-halopyrrolidines, such as 1-benzyl-3-bromopyrrolidine, can be prepared by reacting a 1-substituted-Δ³-pyrroline with a concentrated hydrogen halide aqueous solution. google.com This halogenated intermediate can then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups.

The synthesis of pyrrolidine rings from acyclic precursors also allows for the incorporation of desired modifications. For example, 1-benzyl-3-aminopyrrolidine can be prepared on a multi-gram scale from simple starting materials, with a key step being a Curtius rearrangement of an appropriate acylhydrazide. researchgate.net

Furthermore, more complex modifications involving the fusion of other rings to the pyrrolidine nucleus have been explored. For instance, a process for producing (1'benzyl-2-oxo-[1,3']-(R)-bipyrrolidinyl-3-(R,S)-yl)-triphenyl-phosphonium bromide, an intermediate for antibacterial vinylpyrrolidinone-cephalosporin derivatives, has been described. google.com This synthesis involves the coupling of N-benzyl-3-pyrrolidinamine with a suitable reagent, followed by further transformations. google.com

Substitutions on the Benzyl (B1604629) Moiety

One common strategy is to employ a substituted benzylamine in the initial synthetic steps. For example, in the synthesis of N-benzyl-3-pyrrolidone, a key intermediate, benzylamine is reacted with ethyl acrylate. google.com By replacing benzylamine with a substituted variant (e.g., 4-fluorobenzylamine), it is possible to generate analogs with modified benzyl moieties.

Similarly, the synthesis of certain ureas and other derivatives often involves reductive amination or other coupling reactions with substituted benzaldehydes. A patent for the synthesis of pimavanserin, a serotonin (B10506) 5-HT₂ₐ receptor inverse agonist, describes the reductive alkylation of 1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)urea with 4-isobutoxybenzaldehyde. google.com This highlights a viable strategy for introducing substituted benzyl groups into related structures.

The design and synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents also provide insights into the generation of analogs with modified benzyl groups. nih.gov In these syntheses, various substituted phenyl groups can be incorporated into the final molecule, demonstrating the feasibility of creating a library of benzyl-substituted compounds for structure-activity relationship studies. nih.gov

Derivatization of the Methylamino Group

The methylamino group of this compound is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical properties and biological activity. Common derivatizations include N-alkylation, N-acylation, and the formation of ureas and carbamates.

N-Alkylation and N-Acylation: The secondary amine of the methylamino group can be further alkylated to yield tertiary amines. For example, 1-benzyl-3-(ethylamino)pyrrolidine (B50702) has been synthesized by the reduction of N-[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]acetamide with lithium aluminum hydride. chemicalbook.com This approach can be extended to introduce other alkyl groups. N-acylation, on the other hand, introduces an amide functionality. The synthesis of the aforementioned acetamide (B32628) is a key step in this process.

Urea (B33335) Formation: The synthesis of urea derivatives from this compound can be achieved by reacting it with an appropriate isocyanate. mdpi.com This reaction is a common method for preparing unsymmetrical ureas. nih.gov Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be used. nih.govmdpi.com This method involves the reaction of the amine with CDI to form an activated intermediate, which then reacts with another amine to yield the desired urea. nih.gov

Carbamate Formation: Carbamates can be synthesized by reacting this compound with a suitable chloroformate, such as benzyl chloroformate. smolecule.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. smolecule.com The resulting carbamate, benzyl 3-(methylamino)pyrrolidine-1-carboxylate, is a versatile intermediate for further modifications. smolecule.comuni.lu

Synthesis of Conjugates and Pro-drugs

The development of conjugates and pro-drugs of this compound is a strategy to improve its pharmacokinetic properties, such as solubility, stability, and targeted delivery. The amino group provides a convenient handle for attaching other molecules, including polymers and promoieties that can be cleaved in vivo to release the active drug.

One general pro-drug strategy for amines involves the formation of N-acyl derivatives or N-Mannich bases. nih.gov These modifications can increase lipophilicity and modulate the pKa of the amine, potentially improving oral absorption. nih.gov Another approach is the use of "trimethyl lock" and coumarin (B35378) systems, which are designed to release the parent amine at physiological pH through intramolecular cyclization. nih.gov

Macromolecular conjugates, such as those involving poly(ethylene glycol) (PEG), have been explored to extend the plasma half-life of amine-containing drugs. nih.gov These "double prodrug" systems often link PEG to the drug via a spacer that is cleaved enzymatically, followed by spontaneous release of the parent drug. nih.gov

More specific examples include the use of (R)-1-benzyl-3-aminopyrrolidine as a building block for the synthesis of novel anti-diabetic drugs, such as DPP-4 inhibitors. guidechem.com This often involves incorporating the pyrrolidine moiety into a larger molecular framework to achieve the desired therapeutic effect. Furthermore, the synthesis of vinylpyrrolidinone-cephalosporin derivatives, which are antibacterial agents, utilizes a bipyrrolidinyl intermediate derived from N-benzyl-3-pyrrolidinamine, demonstrating the conjugation of the pyrrolidine scaffold to a known antibiotic class. google.com

Role As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems Utilizing 1-Benzyl-3-(methylamino)pyrrolidine

The pyrrolidine (B122466) ring is a versatile scaffold for the construction of more complex, often fused or spirocyclic, heterocyclic systems. A primary method for achieving this is through 1,3-dipolar cycloaddition reactions, where azomethine ylides generated from pyrrolidine derivatives react with various dipolarophiles. beilstein-journals.orgmdpi.com Azomethine ylides can be formed from the condensation of cyclic amines or amino acids with aldehydes or ketones. beilstein-journals.orgmdpi.com These intermediates then undergo [3+2] cycloaddition with alkenes to produce novel polycyclic pyrrolidine-containing structures with a high degree of regio- and stereoselectivity. beilstein-journals.org

While the general reactivity of pyrrolidines in such cycloadditions is well-established, specific documented examples commencing directly with this compound to form complex heterocycles like triazoles or polycyclic alkaloids are not extensively reported in the reviewed literature. nih.govnih.govresearchgate.netbeilstein-journals.org However, the inherent structure of this compound, possessing a reactive secondary amine and a chiral pyrrolidine core, makes it a theoretical candidate for such transformations. Its secondary amine could be functionalized to participate in the formation of an azomethine ylide, which could then undergo intramolecular or intermolecular cycloaddition reactions to forge new heterocyclic rings. The benzyl (B1604629) group on the pyrrolidine nitrogen serves as a stable protecting group that can be removed at a later synthetic stage.

Applications in Natural Product Synthesis

The pyrrolidine motif is a key structural feature in numerous natural products, particularly in the daphniphyllum alkaloids. The synthesis of these complex molecules often relies on the use of chiral precursors to establish the correct stereochemistry. While the potential for using this compound as a chiral pool starting material is significant, its direct application in the total synthesis of natural products is not yet widely documented.

An illustrative example of the challenges involved is found in synthetic efforts toward daphniphyllum alkaloids. In one study, a complex aldehyde containing a different pyrrolidine derivative was synthesized with the goal of performing an intramolecular [3+2] cycloaddition with glycine (B1666218) to form a key bridged tricyclic amine core structure. However, this specific reaction ultimately failed to produce the desired pyrrolidine product, highlighting the intricate challenges that can arise even with well-designed synthetic routes. mdpi.com This underscores that while compounds like this compound are attractive starting points on paper, their successful incorporation into a total synthesis requires overcoming significant hurdles related to reactivity and stereoselectivity.

Intermediate in the Synthesis of Quinolone-Type Antibiotics

One of the most significant and well-documented applications of this compound derivatives is as key intermediates in the synthesis of fluoroquinolone antibiotics. The antibacterial potency and pharmacokinetic profile of these drugs are critically influenced by the substituent at the C-7 position of the quinolone core, which is often a substituted pyrrolidine ring.

The chiral diamine side chain derived from this compound is crucial for the efficacy of potent antibiotics like moxifloxacin. The synthesis involves using the pyrrolidine derivative as a nucleophile that is coupled to the fluoroquinolone core. A patent describes a novel purification step for a diamine pyrrolidine side chain intermediate that enables the production of the final antibiotic in significantly higher yields and at a lower cost. chemicalbook.com The benzyl group serves as a protecting group during the synthesis and is subsequently removed to yield the final active pharmaceutical ingredient. The stereochemistry of the pyrrolidinyl moiety is vital for biological activity, with different isomers often showing vastly different potencies. nih.gov

| Quinolone Antibiotic | Key Pyrrolidine Intermediate | Significance of the Pyrrolidine Moiety |

|---|---|---|

| Moxifloxacin | (S,S)-2,8-diazabicyclo[4.3.0]nonane (derived from a pyrrolidine precursor) | The chiral bicyclic diamine side chain at the C-7 position is essential for its broad-spectrum antibacterial activity. |

| YM-09151-2 (Neuroleptic) | cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)amine derivatives | The substituted pyrrolidine ring is a core component that contributes to high neuroleptic potency. nih.gov |

Precursor for Pharmacologically Active Amine Derivatives

This compound and its close analogs are highly valued as precursors for a variety of pharmacologically active amine derivatives, particularly those targeting the central nervous system. chemimpex.com The compound's structure is a versatile scaffold that allows for modifications to generate derivatives with enhanced efficacy and specificity. chemimpex.com

A notable example is the synthesis of a series of benzamide (B126) derivatives designed as potential neuroleptic agents for the treatment of psychosis. nih.gov In this research, scientists synthesized benzamides from 1-benzyl-3-aminopyrrolidine. These cyclic derivatives were found to be significantly more potent than their corresponding linear analogs. nih.gov One specific compound, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2), proved to be exceptionally active, being 13 times more potent than the established neuroleptic haloperidol (B65202) and 408 times more potent than metoclopramide (B1676508) in inhibiting apomorphine-induced stereotyped behavior in rats. nih.gov This derivative also showed a favorable safety profile, with a high ratio of antistereotypic activity to cataleptogenicity. nih.gov This work highlights how the rigid, chiral framework of the 1-benzyl-pyrrolidine unit can be leveraged to create highly potent and selective therapeutic agents. nih.gov

| Derivative Name | Parent Pyrrolidine Precursor | Pharmacological Activity/Target | Reported Potency |

|---|---|---|---|

| cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2) | 1-Benzyl-3-aminopyrrolidine derivatives | Neuroleptic (antipsychotic) | 13 times more potent than Haloperidol; 408 times more potent than Metoclopramide. nih.gov |

| N-[2-(N-Benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide | Linear alkane-1,2-diamine (for comparison) | Neuroleptic (antipsychotic) | About 15 times more active than Metoclopramide. nih.gov |

Mechanistic Studies of Reactions Involving 1 Benzyl 3 Methylamino Pyrrolidine

Reaction Kinetics and Thermodynamics

The kinetics of reactions involving the formation of the 1-benzyl-3-(methylamino)pyrrolidine structure, often accomplished through reductive amination or N-alkylation, are typically governed by several factors including the nature of the reactants, catalyst, and reaction conditions.

Kinetic studies on related organocatalyzed reactions involving pyrrolidine (B122466) derivatives have shown that most reactions follow second-order kinetics, being first order in both the amine and the electrophile. acs.org However, for some sterically hindered pyrrolidines, more complex kinetics have been observed, where the initial attack of the amine is reversible and the rate-determining step becomes the deprotonation of the resulting ammonium (B1175870) ion. acs.org

A study on the B(C6F5)3-catalyzed dehydrogenation of pyrrolidines to pyrroles provides insight into the Gibbs free energy changes in related transformations. The study found that the formation of the pyrrole (B145914) product was significantly exothermic, with a substantial decrease in free energy, indicating a strong thermodynamic driving force for the reaction. acs.org

Transition State Analysis

The analysis of transition states in reactions involving pyrrolidine derivatives is often accomplished through computational methods, such as Density Functional Theory (DFT) calculations. beilstein-journals.orgnih.govresearchgate.netacs.org These studies provide valuable insights into the geometry and energy of the transition states, which in turn helps in understanding the reaction mechanism and selectivity.

For the formation of the pyrrolidine ring through intramolecular C-H amination, DFT calculations have been employed to explore the potential reaction pathways and identify the highest energy transition state. nih.gov In a copper-catalyzed amination, the transition state for the N-F bond cleavage was identified as a key point in the reaction coordinate. The geometry of this transition state, particularly the proximity of the fluorine atom to the copper center and the nitrogen atom, was found to be influenced by the steric and electronic properties of the catalyst's ligands. nih.gov

In the context of [3+2] cycloaddition reactions to form pyrrolidine rings, DFT calculations have been used to elucidate the origins of regio- and diastereoselectivity. acs.org The calculations revealed that the selectivity is determined by a delicate balance between the strain energy and the interaction energies within the cycloaddition transition structures. Highly asynchronous transition states are often energetically preferred due to lower strain energy. acs.org

The general procedure for locating a transition state involves generating an initial guess of its geometry, followed by a constrained optimization. github.io This process helps in identifying the first-order saddle point on the potential energy surface, which corresponds to the transition state. github.ioyoutube.com

| Reaction Type | Key Features of the Transition State | Computational Method |

| Copper-Catalyzed C-H Amination | Geometry influenced by catalyst ligands; involves N-F bond cleavage. | DFT nih.gov |

| [3+2] Cycloaddition | Balance of strain and interaction energies; often asynchronous. | DFT acs.org |

| Reductive Amination | Formation of an iminium cation intermediate. | General Mechanistic Principles wikipedia.org |

Role of Catalysts and Reaction Conditions

Catalysts and reaction conditions play a pivotal role in directing the outcome and efficiency of reactions involving the synthesis and modification of this compound. The choice of catalyst can influence the reaction rate, selectivity, and even the reaction pathway itself.

Catalysts:

Metal Catalysts: A variety of metal catalysts are employed in the synthesis of pyrrolidines.

Copper Catalysts: Copper complexes, particularly those with tris(pyrazolyl)borate ligands, have been shown to be effective in catalyzing the intramolecular C-H amination to form pyrrolidines. nih.govacs.org The catalyst facilitates the cleavage of N-H or N-halogen bonds and subsequent C-N bond formation. nih.govacs.org

Iridium Catalysts: Iridium complexes, such as Vaska's complex, can be used for the reductive generation of azomethine ylides from amides, which then undergo cycloaddition to form highly substituted pyrrolidines. acs.org

Palladium Catalysts: Palladium-based catalysts are used in N-alkylation reactions, such as the Tsuji-Trost reaction, for the formation of C-N bonds. nih.gov

Cobalt Catalysts: Cobalt-based metal-organic frameworks have been developed as heterogeneous catalysts for the N-alkylation of anilines with benzyl (B1604629) alcohol, a reaction type relevant to the synthesis of N-benzylamines. rsc.org

Lewis Acids: Lewis acids like boron trifluoride diethyl etherate, titanium(IV) chloride, and aluminum trichloride (B1173362) can be used to facilitate reductive amination by activating the carbonyl group. nih.gov However, their effectiveness can be limited by competitive side reactions. nih.gov Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) has shown promise in mediating reductive aminations. nih.gov

Organocatalysts: Chiral pyrrolidine-based organocatalysts are widely used in asymmetric synthesis. mdpi.com These catalysts often operate by forming enamine or iminium ion intermediates. The structure of the organocatalyst is crucial for achieving high enantioselectivity. mdpi.com

Reaction Conditions:

The reaction conditions, including solvent, temperature, and pH, are critical for the success of these transformations.

Solvent: The choice of solvent can significantly affect the reaction kinetics and selectivity. For instance, in reductive amination, the solvent must be compatible with the reducing agent and capable of dissolving the reactants.

Temperature: Temperature influences the reaction rate, with higher temperatures generally leading to faster reactions. However, for some reactions, elevated temperatures can lead to undesired side products or decomposition of the catalyst. For example, in a copper-catalyzed C-H amination, heating was required to drive the reaction to completion. nih.govacs.org

pH: For reactions like reductive amination, the pH of the reaction medium is a critical parameter. Slightly acidic conditions are generally optimal to facilitate imine formation without deactivating the amine nucleophile. wikipedia.org

| Catalyst Type | Example | Application |

| Copper Complex | [TpxCuL] | Intramolecular C-H Amination nih.govacs.org |

| Iridium Complex | Vaska's Complex | Reductive Azomethine Ylide Generation acs.org |

| Lewis Acid | TMSOTf | Reductive Amination nih.gov |

| Organocatalyst | Diarylprolinol Silyl Ethers | Asymmetric Aldehyde Functionalization mdpi.com |

| Cobalt MOF | UiO-67 supported Cobalt | N-Alkylation of Anilines rsc.org |

Reaction Pathway Elucidation

The elucidation of reaction pathways for the formation of this compound often involves a combination of experimental studies and computational modeling. These studies aim to identify the key intermediates and transition states that connect the reactants to the products.

A common pathway for the synthesis of this compound is through the reductive amination of a suitable ketone precursor with methylamine (B109427), followed by N-benzylation, or by the reductive amination of 3-(methylamino)pyrrolidine (B1589858) with benzaldehyde. The general mechanism for reductive amination involves the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion. This intermediate is then reduced by a suitable reducing agent, such as sodium borohydride (B1222165) or through catalytic hydrogenation, to yield the final amine. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Another important reaction pathway is the intramolecular C-H amination . Mechanistic studies on copper-catalyzed intramolecular C-H amination to form pyrrolidines have proposed a catalytic cycle involving Cu(I)/Cu(II) species. acs.org The reaction is initiated by the reaction of the N-haloamide with the Cu(I) catalyst, leading to a Cu(II) intermediate. This is followed by intramolecular hydrogen atom transfer and subsequent C-N bond formation to yield the pyrrolidine ring. nih.gov

[3+2] Cycloaddition reactions offer another route to the pyrrolidine core. In iridium-catalyzed reactions, tertiary amides are reduced to generate azomethine ylides. These ylides then undergo a [3+2] cycloaddition with an alkene to form the pyrrolidine ring. acs.org DFT calculations have been instrumental in understanding the stereochemical outcome of these cycloadditions. acs.org

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics

Conformational analysis is fundamental to understanding the three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. For 1-Benzyl-3-(methylamino)pyrrolidine, the flexibility of the pyrrolidine (B122466) ring and the rotational freedom of the benzyl (B1604629) and methylamino groups lead to a complex conformational landscape.

Studies on similar N-substituted pyrrolidinone derivatives have shown that the five-membered pyrrolidine ring typically adopts an envelope or twisted conformation. researchgate.net In a study on N-methyl-2-pyrrolidinone substituted at the 3-position, calculations indicated the presence of pseudo-axial and pseudo-equatorial conformers, with their relative stability influenced by the nature of the substituent. researchgate.net For this compound, it is expected that the bulky benzyl group would have a significant influence on the preferred conformation.

Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational dynamics of this compound in a simulated physiological environment. nih.govnih.gov MD simulations on other pyrrolidine derivatives have been used to validate docking results and assess the stability of ligand-protein complexes over time. tandfonline.comresearchgate.net These simulations track the atomic movements over time, offering insights into the flexibility of the molecule and its interactions with its environment. researchgate.net

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. researchgate.netnih.gov These calculations can determine a range of reactivity descriptors.

A study on the nucleophilic reactivity of pyrrolidine, the core scaffold of this compound, utilized DFT calculations to determine nucleophilicity parameters. researchgate.net Such calculations for this compound would involve optimizing the molecular geometry and then computing properties that shed light on its chemical behavior.

Key reactivity indices that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of chemical reactivity. arabjchem.org

While specific values for this compound are not available, the table below illustrates the types of reactivity descriptors that can be obtained from quantum chemical calculations, based on a study of pyrrolidinone derivatives. arabjchem.org

| Reactivity Descriptor | Definition | Illustrative Value (a.u.) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.246 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.019 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.227 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -0.1325 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.1135 |

| Global Electrophilicity (ω) | μ² / (2η) | 0.077 |

| Global Softness (S) | 1 / (2η) | 4.405 |

Note: These values are for illustrative purposes and are based on a study of a pyrrolidinone derivative, not this compound. arabjchem.org

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govingentaconnect.com Given that this compound is explored in neuropharmacology, molecular docking could be used to predict its binding affinity and mode of interaction with various neurological targets. chemimpex.com

Studies on other pyrrolidine derivatives have successfully used molecular docking to identify key interactions with biological targets such as neuraminidase, dipeptidyl peptidase-IV (DPP-IV), and myeloid cell leukemia-1 (Mcl-1). tandfonline.comnih.govingentaconnect.com These studies often reveal crucial hydrogen bonds and hydrophobic interactions between the pyrrolidine derivative and amino acid residues in the active site of the protein. nih.gov For example, in a study of pyrrolidine derivatives as neuraminidase inhibitors, key interactions were identified with residues such as Trp178, Arg371, and Tyr406. nih.gov

A hypothetical docking study of this compound with a target protein would involve:

Obtaining the 3D structure of the target protein.

Generating a 3D model of this compound.

Using a docking algorithm to predict the binding pose and score.

The results of such a study could guide the design of more potent and selective derivatives.

In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. nih.govnih.gov Various computational models can predict these properties based on the molecular structure of the compound.

For this compound, in silico tools could predict properties such as:

Absorption: Human intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate or inhibitor potential.

Distribution: Blood-brain barrier penetration, plasma protein binding.

Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate potential.

Excretion: Renal organic cation transporter substrate potential.

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity, and skin sensitization. nih.gov

A study on a series of pyrrolidine derivatives demonstrated the use of ADMET prediction to assess their drug-likeness. bohrium.com The results indicated that many of the synthesized compounds were predicted to have good oral bioavailability and not violate Lipinski's rule of five. bohrium.com A similar predictive analysis for this compound would be invaluable for its development as a potential therapeutic agent.

| ADMET Property | Predicted Outcome |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Yes |

| CYP2D6 Inhibitor | Yes |

| AMES Toxicity | Non-toxic |

| hERG Inhibition | Low risk |

Note: This table represents a hypothetical in silico ADMET prediction for a compound like this compound and is for illustrative purposes only.

Density Functional Theory (DFT) Calculations for Electronic Properties

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. beilstein-journals.orgrsc.org It is widely used to calculate various electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. tandfonline.com

For this compound, DFT calculations could be employed to determine:

Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles.

Vibrational frequencies: To compare with experimental infrared and Raman spectra.

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions. beilstein-journals.org

Natural Bond Orbital (NBO) analysis: To investigate charge delocalization and hyperconjugative interactions within the molecule. beilstein-journals.org

DFT studies on related heterocyclic compounds have demonstrated a good correlation between calculated and experimental data. beilstein-journals.org For instance, the calculated bond lengths and angles for a Schiff base containing a benzyl group showed consistency with X-ray diffraction data. beilstein-journals.org

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular compounds, providing fundamental insights into structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise three-dimensional structure of organic molecules like 1-Benzyl-3-(methylamino)pyrrolidine. researchgate.netspringernature.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional (1D) experiments.

¹H NMR: Reveals the number of different types of protons in the molecule and their neighboring environments through chemical shifts (δ) and spin-spin coupling patterns. For this compound, distinct signals would correspond to the protons on the benzyl (B1604629) group's aromatic ring, the benzylic methylene (B1212753) (CH₂) bridge, the pyrrolidine (B122466) ring, and the N-methyl group.

¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display unique signals for the carbons of the phenyl ring, the benzylic carbon, the four distinct carbons of the pyrrolidine ring, and the methyl carbon. st-andrews.ac.uk

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assemble the complete molecular structure. core.ac.uk

COSY establishes correlations between protons that are coupled to each other, typically on adjacent carbons.

HSQC correlates directly bonded proton and carbon atoms. core.ac.uk

HMBC reveals long-range correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule, such as linking the benzyl group to the nitrogen of the pyrrolidine ring. core.ac.uk

Table 1: Illustrative NMR Data for a Structurally Related Compound (Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate) st-andrews.ac.uk This table demonstrates the type of data obtained from NMR analysis, which is essential for structural verification.

| Nucleus | Chemical Shift (δ) in ppm | Description |

| ¹³C | 173.0 | Carbonyl (C=O) |

| ¹³C | 138.2, 128.9, 128.4, 127.3 | Aromatic Carbons (Ph) |

| ¹³C | 58.5 | Benzylic Carbon (PhCH₂) |

| ¹³C | 55.5, 49.1 | Carbons adjacent to Nitrogen |

| ¹H | 7.40–7.25 | Aromatic Protons (Ph) |

| ¹H | 3.648 | Benzylic Protons (PhCH₂) |

| ¹H | 2.86, 2.66, 2.52 | Protons on carbons adjacent to Nitrogen |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The analysis of a related compound, benzyl 3-(methylamino)pyrrolidine-1-carboxylate, demonstrates how MS provides the mass-to-charge ratio (m/z) of the molecular ion and its various adducts, confirming the molecular formula. uni.lu

When a sample of this compound (Molecular Formula: C₁₂H₁₈N₂, Molecular Weight: 190.29) is analyzed, the mass spectrum would be expected to show a prominent molecular ion peak. chemimpex.com High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, further confirming the elemental composition. st-andrews.ac.uk The fragmentation pattern, resulting from the breakdown of the molecule within the spectrometer, offers clues about its structure, such as the loss of the benzyl group.

Table 2: Predicted Mass Spectrometry Data for a Related Pyrrolidine Derivative uni.lu This data illustrates the adducts formed during electrospray ionization and their predicted mass-to-charge ratios, which are used to confirm molecular weight.

| Adduct | Description | Predicted m/z |

| [M+H]⁺ | Molecule with an added proton | 235.14411 |

| [M+Na]⁺ | Molecule with an added sodium ion | 257.12605 |

| [M+K]⁺ | Molecule with an added potassium ion | 273.09999 |

| [M-H]⁻ | Molecule with a removed proton | 233.12955 |

| [M]⁺ | Molecular ion (radical cation) | 234.13628 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Key expected absorptions include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Found just below 3000 cm⁻¹ (from the pyrrolidine and methylene groups).

N-H Stretch: As a secondary amine, it should show a single, moderate absorption band in the region of 3300-3400 cm⁻¹. libretexts.org The absence of a peak in this region would suggest a tertiary amine, while two peaks would indicate a primary amine. libretexts.org

Aromatic C=C Stretch: In-ring carbon-carbon stretches for the benzyl group appear in the 1600-1450 cm⁻¹ region.

C-N Stretch: These vibrations typically appear in the fingerprint region of the spectrum, between 1350-1000 cm⁻¹.

Table 3: Typical Infrared Absorption Ranges for Functional Groups in this compound libretexts.orglibretexts.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkane C-H | Stretch | 3000 - 2850 |

| Secondary Amine N-H | Stretch | 3400 - 3300 (one band) |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 |

| Amine C-N | Stretch | 1350 - 1000 |

Circular Dichroism (CD) for Chiral Analysis

This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers), the (S) and (R) forms. chemimpex.comapicalscientific.com Chiroptical techniques are essential for analyzing and confirming the specific stereochemistry of a sample. Circular Dichroism (CD) spectroscopy is a powerful method for this purpose.

CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer, with its mirror-image enantiomer producing an equal but opposite spectrum. This technique can be used to confirm the absolute configuration of a sample by comparing its spectrum to that of a known standard. The chirality of the compound is also confirmed by its optical rotation, with the (3S)-(+)-enantiomer reported to have a specific rotation [α] of +2.8 to +3.2 degrees. chemimpex.com

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is critical for assessing the purity of synthesized compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is a robust and widely used method for determining the purity of volatile compounds like this compound. In GC, the compound is vaporized and passed through a long column. The time it takes for the compound to travel through the column (the retention time) is a characteristic property. A pure sample will ideally show a single, sharp peak on the resulting chromatogram. The presence of other peaks indicates impurities. Commercial suppliers of this compound often specify its purity as determined by GC, with values typically greater than 96-98%. labcompare.comtcichemicals.com

For chiral molecules, a specialized form of GC is used to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer relative to the other. This is achieved by using a chiral stationary phase (CSP) in the GC column. The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and emerge as two separate peaks. The ratio of the areas of these two peaks allows for the precise calculation of the enantiomeric excess. For example, a sample of (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine is reported to have a chiral purity of ≥ 98%, a value likely determined by chiral GC or chiral HPLC. chemimpex.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. In the context of this compound and related compounds, HPLC is used to assess purity and monitor reaction progress. While specific, detailed HPLC methods for this compound are not extensively detailed in publicly available literature, purity is frequently determined by Gas Chromatography (GC), with standards often exceeding 96-98%. chemimpex.comtcichemicals.comtcichemicals.comtcichemicals.com

The analysis of structurally similar compounds, however, provides insight into the typical HPLC conditions that would be applicable. For instance, the analysis of related heterocyclic compounds often utilizes reverse-phase columns with mobile phases consisting of acetonitrile (B52724) and water, often with additives like diethylamine (B46881) (DEA) to improve peak shape for basic amines.

Table 1: Illustrative HPLC Parameters for a Structurally Related Compound (Benzyl-3-methyl-4-piperidone)

| Parameter | Condition | Reference |

|---|---|---|

| Column | CHIRALPAK AD-H, 250 x 4.6 mm | chiraltech.com |

| Mobile Phase | Acetonitrile, 0.1% Diethylamine (DEA) | chiraltech.com |

| Flow Rate | 1.0 mL/min | chiraltech.com |

| Detection | UV, 245 nm | chiraltech.com |

| Sample Conc. | 10 g/L | chiraltech.com |

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

Since this compound possesses a chiral center at the 3-position of the pyrrolidine ring, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) or chiral purity of a sample. The (3S)-(+)-enantiomer is a commercially available building block in organic synthesis. chemimpex.com Its applications as a chiral auxiliary necessitate high enantiomeric purity, often specified as ≥ 98%. chemimpex.com

The separation is typically achieved using chiral stationary phases (CSPs), most commonly those based on polysaccharide derivatives coated on a silica (B1680970) support. Columns such as CHIRALPAK® and CHIRALCEL® are industry standards for this purpose. The choice of mobile phase, which is often a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation.

Table 2: Example Conditions for Chiral HPLC Separation of Related Compounds

| Parameter | Method 1 (for an Indole Derivative) | Method 2 (for Benzyl-3-methyl-4-piperidone) | Reference |

|---|---|---|---|

| Column | Chiralcel OD-H | CHIRALPAK AD-H | chiraltech.comrsc.org |

| Dimensions | Not Specified | 250 x 4.6 mm | chiraltech.comrsc.org |

| Mobile Phase | 85:15 Hexane : Isopropanol (IPA) | Acetonitrile + 0.1% DEA | chiraltech.comrsc.org |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | chiraltech.comrsc.org |

| Temperature | 30 °C | 25 °C | chiraltech.comrsc.org |

| Detection | UV, 254 nm | UV, 245 nm | chiraltech.comrsc.org |

Crystallography and Solid-State Characterization

While detailed X-ray crystallographic data for this compound is not readily found in published literature, its solid-state and physical properties have been well-characterized. This information is crucial for its handling, storage, and use in synthetic applications.

The compound typically presents as a colorless to light yellow or orange clear liquid. chemimpex.comtcichemicals.com The specific enantiomer, (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine, is described as a colorless to almost colorless clear liquid. chemimpex.com Its physical properties, such as density and refractive index, are important identifiers. A key characteristic for the chiral version of the compound is its specific optical rotation, which confirms the identity and enantiomeric purity of the substance.

Table 3: Physical and Solid-State Properties of this compound

| Property | Value | Compound Variant | Reference |

|---|---|---|---|

| Appearance | Colorless to light yellow clear liquid | Racemic | chemimpex.comtcichemicals.com |

| Appearance | Colorless to almost colorless clear liquid | (3S)-(+)-enantiomer | chemimpex.com |

| Boiling Point | 107 °C @ 2.3 mmHg | Racemic | chemimpex.com |

| Density | 0.99 g/mL | Racemic & (3S)-(+)-enantiomer | chemimpex.comchemimpex.com |

| Refractive Index | n20/D 1.53 | (3S)-(+)-enantiomer | chemimpex.com |

| Optical Rotation | [α]20/D = +2.8 to +3.2° (c=10 in EtOH) | (3S)-(+)-enantiomer | chemimpex.com |

| Purity (GC) | ≥ 96% | Racemic | chemimpex.comtcichemicals.com |

| Chiral Purity | ≥ 98% | (3S)-(+)-enantiomer | chemimpex.com |

Patent Landscape and Intellectual Property Analysis

Review of Patents Related to 1-Benzyl-3-(methylamino)pyrrolidine Synthesis

The synthesis of this compound is not typically detailed as a standalone process in patent literature. Instead, its preparation is often embedded within broader patents for active pharmaceutical ingredients (APIs). The synthetic strategies can be inferred from patents covering its precursors, namely 1-benzyl-3-pyrrolidinone (B141626) and 1-benzyl-3-aminopyrrolidine.

Patents for the synthesis of the key starting material, 1-benzyl-3-pyrrolidinone , describe multi-step processes. For instance, patent CN102060743A outlines a method involving the reaction of benzylamine (B48309) with ethyl acrylate, followed by condensation with ethyl chloroacetate (B1199739) and subsequent cyclization and decarboxylation to yield the target pyrrolidinone google.comgoogle.com. These patents aim to provide efficient and high-yield routes to this crucial building block google.com.

Another critical precursor is 1-benzyl-3-aminopyrrolidine . Chinese patent CN102603592A details a method for the chemical resolution of racemic 1-benzyl-3-aminopyrrolidine using tartaric acid derivatives to obtain the desired enantiomers. This is particularly important as many final drug molecules are chiral, and this precursor is a vital chiral intermediate for synthesizing drugs like the dipeptidyl peptidase-4 (DPP-4) inhibitor Dutogliptin googleapis.com.

The direct methylation of 1-benzyl-3-aminopyrrolidine or the reductive amination of 1-benzyl-3-pyrrolidinone with methylamine (B109427) are logical and common synthetic steps. While direct patents for these specific transformations on this exact molecule are sparse, the underlying chemical methods are well-established in patent literature for analogous compounds. For example, processes for the reductive amination of the corresponding piperidinone analogue are detailed in patents for the synthesis of Tofacitinib intermediates, often employing reagents like titanium(IV) isopropoxide and a reducing agent such as sodium borohydride (B1222165) google.comgoogle.com.

Table 1: Key Patents Related to the Synthesis of Precursors for this compound

| Patent Number | Title/Subject | Key Findings |

| CN102060743A | Method for preparing N-benzyl-3-pyrrolidone | Provides a multi-step synthesis route for a key starting material. google.comgoogle.com |

| CN102603592A | Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S) | Describes the chemical resolution of the racemic amine precursor, a critical step for producing chiral pharmaceuticals. googleapis.com |

| US9951012B2 | Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine | Details reductive amination of a piperidinone analog with methylamine, a method applicable to the pyrrolidine (B122466) core. google.com |

| EP0218249B1 | Process for the production of 3-aminopyrrolidines | Discloses the synthesis of various N-substituted 3-aminopyrrolidines, establishing a precedent for derivatization at the amino group. google.com |

Analysis of Patented Synthetic Routes and Novel Intermediates

A detailed analysis of the patent landscape reveals that innovation focuses on the efficient and stereoselective synthesis of key intermediates. The synthesis of this compound can be logically constructed from patented methods for its precursors and analogs.

Route 1: From 1-Benzyl-3-pyrrolidinone

A plausible and patented approach involves the reductive amination of 1-benzyl-3-pyrrolidinone with methylamine. Patents for analogous piperidinone compounds, such as US9951012B2, describe this transformation in detail google.com. The process typically involves reacting the ketone with methylamine in the presence of a Lewis acid like titanium(IV) isopropoxide, followed by reduction with a hydride reagent such as sodium borohydride google.comgoogle.com. This method is advantageous as it directly forms the desired C-N bond and the secondary amine in a single, controlled sequence.

Route 2: From 1-Benzyl-3-aminopyrrolidine

An alternative route starts with 1-benzyl-3-aminopyrrolidine , which itself is synthesized and resolved according to patents like CN102603592A googleapis.com. The subsequent step would be N-methylation. While a specific patent for the methylation of this exact compound is not prominent, the method is a standard practice in organic synthesis. Patent CA1331623C, for example, describes the methylation of a related pyrrolidine derivative using formaldehyde (B43269), a common and scalable methylation agent google.com.

Novel Intermediates

The primary innovation in this area lies in the development of novel intermediates that facilitate higher yields, greater purity, and improved handling. Patent EP1082300A1, for instance, does not claim the pyrrolidine compound itself, but rather its monomethanesulfonate salt google.com. The invention here is the creation of a stable, crystalline salt form of the intermediate, which simplifies purification and improves the economics of manufacturing the final quinolone antibiotic google.com. Similarly, patents for related compounds often claim novel solvates or salts of intermediates that provide processing advantages google.com.

Table 3: Analysis of Synthetic Intermediates and Routes

| Starting Material / Intermediate | Synthetic Transformation | Key Reagents Mentioned in Patents (for analogs) | Relevant Patent(s) |

| 1-Benzyl-3-pyrrolidinone | Reductive Amination | Methylamine, Titanium(IV) isopropoxide, Sodium borohydride | US9951012B2 google.com, BR112015025543B1 google.com |

| (R)- or (S)-1-Benzyl-3-aminopyrrolidine | N-Methylation | Formaldehyde (for related compounds) | CA1331623C google.com |

| 3-[(1'-n-methylamino)ethyl-n-benzyl]pyrrolidine | Salt Formation (for purification) | Methanesulfonic acid | EP1082300A1 google.com |

Future Research Directions and Perspectives

Exploration of New Synthetic Pathways

The development of novel and efficient synthetic routes to chiral pyrrolidines is a continuous endeavor in organic chemistry. mdpi.comnih.gov Future research on 1-Benzyl-3-(methylamino)pyrrolidine will likely focus on asymmetric and catalytic methods to ensure high enantiopurity, which is often crucial for biological activity. cymitquimica.com

Current synthetic approaches often involve multi-step sequences. A known convenient route involves the Curtius rearrangement of an appropriate acylhydrazide, with several steps performed in aqueous conditions. researchgate.net However, future explorations could target more streamlined and atom-economical processes.

Key areas for future synthetic research include:

Asymmetric Organocatalysis: The use of small organic molecules to catalyze enantioselective transformations has revolutionized chiral synthesis. nih.govresearchgate.net Future work could focus on developing organocatalytic methods, such as those employing proline derivatives, for the asymmetric synthesis of 3-aminopyrrolidine (B1265635) precursors. mdpi.comresearchgate.net This would offer a metal-free and often milder alternative to traditional methods.

Transition-Metal Catalysis: Advances in transition-metal catalysis offer powerful tools for C-N bond formation and asymmetric hydrogenation. Future pathways could explore catalytic asymmetric hydroamination or reductive amination strategies to construct the chiral pyrrolidine (B122466) core in a single, highly controlled step.

Biocatalysis: The use of enzymes in synthesis provides unparalleled stereoselectivity under mild conditions. acs.orgescholarship.orgnih.govcaltech.eduacs.org Engineered enzymes, such as transaminases or imine reductases, could be developed to produce enantiomerically pure 3-aminopyrrolidine intermediates, which can then be benzylated. Recent work on enzymatic intramolecular C(sp³)–H amination to create chiral pyrrolidines highlights the transformative potential of this approach. acs.orgnih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Asymmetric Organocatalysis | Metal-free, milder conditions, high enantioselectivity. researchgate.net | Development of specific catalysts for pyrrolidine ring formation. |

| Transition-Metal Catalysis | High efficiency, broad substrate scope, excellent stereocontrol. | Catalyst design for direct asymmetric C-N bond formation. |

| Biocatalysis | Exceptional stereoselectivity, green reaction conditions, high specificity. acs.orgescholarship.org | Enzyme screening and engineering for specific substrate recognition. |

Development of Advanced Pharmaceutical Applications